molecular formula C23H33N3O2 B5655909 1-[3-(2-methyl-4-phenyl-2,9-diazaspiro[5.5]undec-9-yl)-3-oxopropyl]pyrrolidin-2-one

1-[3-(2-methyl-4-phenyl-2,9-diazaspiro[5.5]undec-9-yl)-3-oxopropyl]pyrrolidin-2-one

Cat. No. B5655909
M. Wt: 383.5 g/mol
InChI Key: JTFMVICTLSKERQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is part of a class of spirocyclic compounds that have garnered interest in pharmaceutical and synthetic organic chemistry due to their complex structures and potential therapeutic properties.

Synthesis Analysis

  • The synthesis of methyl-substituted spirocyclic piperidine-pyrrolidine systems, closely related to the compound , has been developed. These compounds, including diazaspiro[5.5]undecane derivatives, can be synthesized via 1,4-addition reactions and further functionalization through reductive amination or amidation (Smith et al., 2016).

Molecular Structure Analysis

  • The crystalline and molecular structure of related diazaspiro compounds have been analyzed, contributing insights into the three-dimensional arrangement and potential reactivity of such compounds (Silaichev et al., 2012).

Chemical Reactions and Properties

  • Spirocyclic compounds like the one can undergo various chemical reactions due to their multiple functional groups. Intramolecular spirocyclization of pyridine substrates to form diazaspiro[5.5]undecane derivatives is an example of such reactions (Parameswarappa & Pigge, 2011).

Physical Properties Analysis

  • The physical properties of these compounds are influenced by their spirocyclic structure. The X-ray crystallographic analysis can provide detailed information on their solid-state properties, which is crucial for understanding their behavior in different environments (Guillon et al., 2020).

Chemical Properties Analysis

  • The chemical properties, including reactivity and stability, are directly related to the molecular structure. The presence of the diazaspiro[5.5]undecane core in these compounds suggests potential for unique chemical behaviors, which can be influenced by substitutions at various positions in the molecule (Cordes et al., 2013).

properties

IUPAC Name

1-[3-(2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecan-9-yl)-3-oxopropyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N3O2/c1-24-17-20(19-6-3-2-4-7-19)16-23(18-24)10-14-26(15-11-23)22(28)9-13-25-12-5-8-21(25)27/h2-4,6-7,20H,5,8-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTFMVICTLSKERQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC2(C1)CCN(CC2)C(=O)CCN3CCCC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(2-Methyl-4-phenyl-2,9-diazaspiro[5.5]undec-9-yl)-3-oxopropyl]pyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.